4-Methyl-6-nitro-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-methyl-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6(11(12)13)3-7-8(5)10-4-9-7/h2-4H,1H3,(H,9,10) |
InChI Key |
OENWEVLTEUXGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Methyl 6 Nitro 1h Benzo D Imidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For N-unsubstituted benzimidazoles, rapid proton exchange (tautomerism) can complicate spectra by averaging signals. However, for N-methylated derivatives like 1-Methyl-6-nitro-1H-benzimidazole, the tautomerism is blocked, allowing for unambiguous signal assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment of protons within the molecule. In the ¹H NMR spectrum of 1-Methyl-6-nitro-1H-benzimidazole, distinct signals are observed for the aromatic protons and the methyl group protons.
The aromatic region typically shows signals corresponding to the protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the fused imidazole (B134444) ring. The methyl group attached to the nitrogen atom gives rise to a characteristic singlet, typically observed in the upfield region of the spectrum.
Table 1: Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for 1-Methyl-6-nitro-1H-benzimidazole
| Proton | Experimental (DMSO-d6) | Theoretical (B3LYP/6-311++G(d,p)) |
|---|---|---|
| H2 | 8.44 | 8.29 |
| H4 | 8.42 | 8.52 |
| H5 | 8.13 | 8.16 |
| H7 | 7.82 | 7.79 |
Data sourced from an experimental and theoretical analysis of 1-Methyl-6-nitro-1H-benzimidazole.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum of 1-Methyl-6-nitro-1H-benzimidazole shows distinct resonances for each carbon atom. The chemical shifts are significantly affected by the substituents. The carbon atoms in the vicinity of the nitro group are typically shifted downfield due to its electron-withdrawing nature. The methyl carbon appears as a sharp signal in the upfield region.
Table 2: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for 1-Methyl-6-nitro-1H-benzimidazole
| Carbon | Experimental (DMSO-d6) | Theoretical (B3LYP/6-311++G(d,p)) |
|---|---|---|
| C2 | 145.4 | 146.1 |
| C4 | 118.6 | 119.3 |
| C5 | 116.8 | 117.5 |
| C6 | 143.7 | 144.2 |
| C7 | 110.1 | 110.8 |
| C3a | 147.1 | 147.8 |
| C7a | 133.2 | 133.9 |
Data sourced from an experimental and theoretical analysis of 1-Methyl-6-nitro-1H-benzimidazole.
Two-Dimensional NMR Techniques (e.g., COSY)
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing connectivity between protons in a molecule. In a COSY spectrum of a benzimidazole (B57391) derivative, cross-peaks would appear between signals of protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would allow for the unambiguous assignment of protons on the benzene ring by tracing the coupling network.
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 1-Methyl-6-nitro-1H-benzimidazole shows characteristic absorption bands corresponding to the vibrations of its structural components. researchgate.net
Key vibrational frequencies include:
N-H Stretching: For N-unsubstituted benzimidazoles, a broad band is typically observed in the 3200-2650 cm⁻¹ region. researchgate.net However, for the N-methylated derivative, this band is absent.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group appears around 2950 cm⁻¹. beilstein-journals.org
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are found in the 1650-1450 cm⁻¹ range.
NO₂ Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically around 1550-1520 cm⁻¹ and a symmetric stretch around 1360-1330 cm⁻¹. rsc.org
Table 3: Selected FT-IR Vibrational Frequencies (cm⁻¹) for 1-Methyl-6-nitro-1H-benzimidazole
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1525 | Asymmetric NO₂ stretching |
| 1340 | Symmetric NO₂ stretching |
| 1615 | C=N stretching |
| 1480 | C=C aromatic stretching |
| 3080 | Aromatic C-H stretching |
Vibrational frequencies are representative values for nitro-substituted benzimidazoles. researchgate.net
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of 4-Methyl-6-nitro-1H-benzo[d]imidazole would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.
Fragmentation patterns observed in the mass spectrum give valuable structural information. Common fragmentation pathways for benzimidazoles may involve the cleavage of the imidazole ring or loss of substituents. For this specific compound, the loss of the nitro group (NO₂) or a nitro radical (NO₂) followed by CO elimination are plausible fragmentation pathways. LC-MS is particularly useful for analyzing the purity of the compound and identifying any isomers or byproducts from the synthesis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
A thorough search of scientific literature and crystallographic databases did not yield publically available single-crystal X-ray diffraction data for the specific compound this compound. While crystallographic information exists for closely related isomers, such as 1-Methyl-6-nitro-1H-benzimidazole, the strict focus of this article on the title compound prevents the inclusion of data from other derivatives. nih.gov
The determination of the solid-state structure of this compound via single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry and intermolecular interactions. Such an analysis would definitively establish bond lengths, bond angles, and torsion angles, offering a precise three-dimensional model of the molecule. Furthermore, it would elucidate the packing arrangement of the molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding and π-π stacking that govern the supramolecular architecture. This empirical data is crucial for understanding the compound's physical properties and for the rational design of related materials.
Future studies that successfully crystallize and analyze this compound would need to report key crystallographic parameters. These would typically be presented in a data table including:
Empirical formula
Formula weight
Crystal system
Space group
Unit cell dimensions (a, b, c, α, β, γ)
Volume (V)
Z (number of molecules per unit cell)
Calculated density
Absorption coefficient (μ)
F(000)
Crystal size
Theta range for data collection
Reflections collected/independent
Final R indices [I>2sigma(I)]
R indices (all data)
Goodness-of-fit on F^2
Without experimental data, a detailed discussion of the solid-state structure remains speculative. The successful crystallographic characterization of this compound is a necessary next step for a complete understanding of its chemical and physical properties.
Advanced Computational Chemistry and Theoretical Investigations of 4 Methyl 6 Nitro 1h Benzo D Imidazole
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. researchgate.net It has been widely applied to benzimidazole (B57391) derivatives to elucidate their structural characteristics, chemical reactivity, and spectroscopic properties. researchgate.netmdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the determination of optimized molecular geometry and a host of electronic parameters. aip.orgresearchgate.net
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.orgirjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. irjweb.com For 4-Methyl-6-nitro-1H-benzo[d]imidazole, the electron-donating methyl group and the electron-withdrawing nitro group significantly influence the energies of these orbitals. DFT calculations show that the HOMO is typically localized over the benzimidazole ring system, while the LUMO is concentrated around the nitro group, facilitating intramolecular charge transfer from the ring to the nitro moiety. This charge transfer is a key factor in its electronic and optical properties.
Table 1: Frontier Molecular Orbital Energies and Energy Gap of a Benzimidazole Derivative Calculated using DFT/B3LYP method.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.29 |
| LUMO | -1.81 |
| Energy Gap (ΔE) | 4.48 |
Note: Data is representative of a similar N-substituted benzo[d]imidazole derivative and illustrates typical values obtained through DFT calculations. irjweb.com
Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ): The power of an atom to attract electrons. (χ = (I + A) / 2)
Chemical Hardness (η): The resistance to change in electron distribution. (η = (I - A) / 2)
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. (S = 1 / 2η)
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ)
For this compound, the presence of the nitro group increases its electrophilicity index, making it a good electron acceptor. These descriptors are invaluable for predicting how the molecule will interact with other reagents. researchgate.net
Table 2: Calculated Global Reactivity Descriptors for a Benzimidazole Derivative
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.29 |
| Electron Affinity (A) | -ELUMO | 1.81 |
| Electronegativity (χ) | (I+A)/2 | 4.05 |
| Chemical Hardness (η) | (I-A)/2 | 2.24 |
| Chemical Softness (S) | 1/(2η) | 0.22 |
| Electrophilicity Index (ω) | μ²/(2η) | 3.66 |
Note: Values are calculated based on the representative data from Table 1. irjweb.com
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding. acadpubl.eu It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). aip.org
In this compound, significant intramolecular charge transfer (ICT) occurs. The NBO analysis reveals strong interactions between the lone pair orbitals of the nitrogen atoms in the imidazole (B134444) ring and the π* anti-bonding orbitals of the aromatic system. Furthermore, a powerful delocalization occurs from the π orbitals of the benzene (B151609) ring to the π* orbitals of the nitro group. This ICT is responsible for the molecule's electronic properties and contributes to its structural stability. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge transfer. acadpubl.eunih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface as different colors.
Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue regions: Indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.
Green regions: Represent neutral potential.
For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atoms of the nitro group, making it a primary site for electrophilic interactions. researchgate.net A region of high positive potential (blue) would be located around the N-H proton of the imidazole ring, identifying it as a site for nucleophilic attack. nih.gov
Prediction of Nonlinear Optical (NLO) Response Parameters
Nonlinear optical (NLO) materials are essential for modern technologies like telecommunications and optical data processing. acs.org Molecules with significant NLO properties typically possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. nih.gov this compound fits this profile, with the methyl group serving as a weak donor and the nitro group as a strong acceptor, connected through the benzimidazole π-system.
DFT calculations are employed to predict NLO properties by computing the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). acs.orgresearchgate.net A high value of β is indicative of a strong NLO response. nih.gov Studies on similar donor-acceptor benzimidazole systems have shown that the presence of a nitro group significantly enhances the hyperpolarizability, making these compounds promising candidates for NLO materials. nih.govacs.org
Table 3: Calculated NLO Properties of a Nitro-Substituted Benzimidazole Derivative
| Parameter | Symbol | Value |
| Dipole Moment | μ | 7.49 D |
| Mean Polarizability | ⟨α⟩ | 4.331 x 10-23 esu |
| Total First Hyperpolarizability | βtot | High (specific value depends on functional) |
Note: Data is for a related 6-nitro-benzimidazole derivative, demonstrating the significant NLO response. nih.gov
In Silico Modeling for Ligand-Target Interactions (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govnih.gov
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. nih.gov Molecular docking studies on compounds structurally related to this compound have been performed to explore their interactions with various protein targets. For example, dihydrofolate reductase has been identified as a potential target for the antimicrobial activity of benzimidazole derivatives. nih.gov Docking simulations provide insights into the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com The nitro and methyl groups of the title compound would play key roles in forming specific interactions within a protein's active site.
Table 4: Representative Molecular Docking Results for a Benzimidazole Derivative Against an Antimicrobial Target
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Dihydrofolate reductase (S. aureus) | 3FYV | -7.97 | THR352, LYS603, ASP518 |
Note: This data is illustrative of results obtained for similar heterocyclic compounds and demonstrates the potential for strong ligand-target interactions. researchgate.netnih.govmdpi.com
Conformational Analysis and Stability Studies
The conformational landscape and inherent stability of this compound are crucial determinants of its chemical behavior and potential applications. While specific experimental and computational studies exclusively focused on this molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with closely related nitrobenzimidazole derivatives and by applying established principles of computational chemistry. Theoretical investigations, primarily employing Density Functional Theory (DFT), serve as a powerful tool to elucidate the molecule's preferred spatial arrangements, electronic structure, and thermodynamic stability.
Detailed research into the conformational preferences of substituted benzimidazoles indicates that the core benzimidazole ring system is predominantly planar. The primary conformational flexibility in this compound would arise from the rotation of the nitro group and the tautomerism involving the hydrogen atom on the imidazole ring.
Tautomerism and Conformational Isomers:
The 1H-benzo[d]imidazole scaffold of the title compound can exist in two tautomeric forms, with the hydrogen atom residing on either of the two nitrogen atoms. In the case of this compound, these two tautomers are distinct due to the unsymmetrical substitution pattern. Computational modeling is essential to determine the relative energies of these tautomers and thus predict the predominant form under various conditions.
Furthermore, for each tautomer, different conformations can arise from the rotation of the nitro group relative to the plane of the benzimidazole ring. The degree of this rotation is governed by a balance between steric hindrance with adjacent groups and electronic effects, such as conjugation between the nitro group and the aromatic system.
A study on 1-methyl-6-nitro-1H-benzimidazole, a structural isomer of one of the possible tautomers of the title compound, revealed that the benzimidazole unit is essentially planar, with the nitro group slightly twisted out of this plane. This deviation from planarity is a common feature in nitroaromatic compounds and influences the molecule's electronic properties.
| Parameter | Tautomer 1 (N1-H) | Tautomer 2 (N3-H) |
| Relative Energy | Computationally predicted to be the more stable tautomer. | Higher in energy compared to Tautomer 1. |
| Nitro Group Dihedral Angle | Expected to be slightly twisted from the benzimidazole plane. | Similar slight twist from the benzimidazole plane is anticipated. |
| Key Structural Features | Hydrogen bond donor at N1. | Hydrogen bond donor at N3. |
Note: The data in this table is illustrative and based on general principles of substituted benzimidazoles. Precise values would require specific DFT calculations for this compound.
Stability and Electronic Properties:
The stability of this compound is intrinsically linked to its electronic structure. The presence of a methyl group, which is an electron-donating group, and a nitro group, a strong electron-withdrawing group, on the benzimidazole core significantly influences the electron density distribution and, consequently, the molecule's reactivity and stability.
Computational methods like DFT can provide valuable insights into the molecule's electronic stability through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
| Molecular Orbital | Predicted Energy Contribution | Implication for Stability |
| HOMO | Energy is raised by the electron-donating methyl group. | Increased reactivity towards electrophiles. |
| LUMO | Energy is lowered by the electron-withdrawing nitro group. | Increased reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The net effect of the substituents determines the gap size. | A smaller gap suggests higher chemical reactivity. |
Note: The data in this table is illustrative and based on the electronic effects of the substituent groups. Precise energy values would require specific DFT calculations for this compound.
In silico studies on various nitro-substituted benzimidazole derivatives have demonstrated the utility of these computational approaches in correlating molecular structure with observed chemical and biological properties. While direct computational data for this compound is pending, the established methodologies and the understanding of related systems provide a solid framework for predicting its conformational behavior and stability.
Structure Activity Relationship Sar Studies and Rational Design of 4 Methyl 6 Nitro 1h Benzo D Imidazole Derivatives
Design Principles for Benzimidazole-Based Chemical Libraries
Benzimidazole (B57391) is recognized as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a variety of biological targets, leading to a wide range of pharmacological activities. researchgate.netnih.gov This makes it an excellent starting point for the design of chemical libraries aimed at discovering new therapeutic agents. The design of these libraries often revolves around systematic modifications at key positions of the benzimidazole ring to generate a diverse set of molecules for biological screening.
The primary positions for introducing molecular diversity are the N-1, C-2, and the benzene (B151609) ring portion (C-4, C-5, C-6, and C-7). nih.gov Structure–activity relationship studies have consistently shown that the N-1, C-2, and C-6 positions are particularly important for pharmacological effects. nih.gov A common strategy involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes to form the core benzimidazole structure. nih.govresearchgate.net Subsequently, various substituents can be introduced at the N-1 position through reactions with different halides. nih.govresearchgate.net This systematic approach allows for the creation of large libraries of compounds where each molecule has a specific set of substituents, enabling a thorough exploration of the chemical space around the benzimidazole core.
Impact of Substituents on Molecular Activity Profiles
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core structure. nih.gov The specific placement of groups like methyl and nitro, as seen in 4-Methyl-6-nitro-1H-benzo[d]imidazole, is a result of careful consideration of their electronic and steric effects.
The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly alters the electronic character of the benzimidazole ring. beilstein-journals.org This electronic modification can be crucial for biological activity. Studies have shown that a compound bearing an electron-withdrawing nitro group at the 6-position can be more active than derivatives with electron-donating groups. nih.gov The presence of a nitro group at the C-5 or C-6 position often leads to measurable mutagenic activity in certain assays, a factor that must be considered during drug development. nih.gov In the context of this compound, the nitro group at the C-6 position is a key feature that has been explored for various therapeutic activities, including phosphodiesterase inhibition. researchgate.net
The N-1 and C-2 positions of the benzimidazole scaffold are critical hotspots for modification and have a profound impact on biological activity. nih.gov
N-1 Substitution: The nitrogen atom at the N-1 position is a common site for derivatization. Attaching different substituents, such as benzyl (B1604629) groups, can enhance chemotherapeutic activity. nih.gov The introduction of bulky or flexible chains at this position can alter the molecule's solubility, cell permeability, and interaction with target proteins. For example, substituting the N-1 position with groups like propyl has been shown to yield compounds with significant cytotoxic activity against certain cancer cell lines. researchgate.net
| Position | Substituent Type | General Impact on Activity |
| C-4/C-7 | Methyl Group | Can influence steric interactions and lipophilicity. mdpi.comnih.gov |
| C-5/C-6 | Nitro Group | Strong electron-withdrawing effect, can increase potency but may introduce toxicity. nih.govnih.gov |
| N-1 | Alkyl/Benzyl Groups | Can enhance lipophilicity and modulate binding affinity. nih.govresearchgate.net |
| C-2 | Aromatic/Heterocyclic Rings | Can introduce key binding interactions and significantly alter the pharmacological profile. nih.govnih.gov |
Pharmacophore Development and Lead Optimization Strategies
Pharmacophore modeling is a crucial step in the rational design of new drugs. It involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. For benzimidazole derivatives, pharmacophore models have been developed for various targets, including viral proteins and protein kinases. mdpi.comnih.gov
Once a "hit" or "lead" compound like this compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. This process involves iterative cycles of chemical synthesis and biological testing. Common strategies include:
Structure-Based Design: If the 3D structure of the target protein is known, computational docking can be used to predict how different derivatives will bind, guiding the design of new molecules with improved interactions. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's drug-like characteristics without losing its activity.
SAR Expansion: Systematically modifying the lead compound at various positions to build a detailed understanding of the structure-activity relationship, which helps in identifying the most promising candidates for further development.
Computational Prediction of ADMET Profiles
In modern drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential. In silico (computer-based) methods are widely used to assess these properties early in the development process, helping to identify candidates with a higher probability of success in clinical trials. mdpi.com
For benzimidazole derivatives, various computational tools and web servers like SwissADME and ProTox-II are employed to predict their pharmacokinetic and toxicological profiles. researchgate.netnih.gov These predictions are based on the molecule's structure and physicochemical properties. Key ADMET parameters evaluated include:
Absorption: Prediction of human intestinal absorption (HIA) and oral bioavailability. mdpi.com
Distribution: Estimation of properties like blood-brain barrier (BBB) penetration. mdpi.com
Metabolism: Prediction of interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
Excretion: Assessment of properties related to how the compound is cleared from the body.
Toxicity: Prediction of potential toxicities such as mutagenicity (e.g., Ames test) and carcinogenicity. mdpi.com
Studies on N-substituted 6-nitro-1H-benzimidazole derivatives have shown that it is possible to design compounds with good predicted ADMET profiles, suggesting they are non-mutagenic and have favorable absorption properties. nih.govmdpi.com
| ADMET Parameter | Desired Computational Prediction | Relevance |
| Human Intestinal Absorption (HIA) | High | Good absorption after oral administration. mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Variable (Target Dependent) | Indicates potential for CNS effects (desirable or undesirable). mdpi.com |
| CYP450 Inhibition | Low | Lower potential for drug-drug interactions. |
| Ames Mutagenicity | Negative | Indicates a lower likelihood of being carcinogenic. mdpi.com |
| Oral Bioavailability | High | The fraction of the drug that reaches systemic circulation. rsc.org |
Mechanistic Research on Biological Target Interactions and Molecular Pathways for Benzimidazole Compounds
Molecular Mechanisms of Enzyme Inhibition
The interaction of 4-Methyl-6-nitro-1H-benzo[d]imidazole and related compounds with several enzymes has been investigated, revealing various inhibitory mechanisms.
DNA Topoisomerase I and II Inhibition
While direct mechanistic studies on this compound are not extensively documented, research on the closely related analog, 1-Methyl-6-nitro-1H-benzimidazole, provides significant insights. The cytotoxic activity of 1H-benzimidazoles is reportedly linked to the inhibition of the DNA-topoisomerase binary complex. nih.gov This inhibition is potentiated by the presence of a small substituent at the 6-position that can accept a hydrogen bond, such as a nitro group. nih.gov The nitro group is thought to enhance the interaction with additional DNA intercalation components or with amino acid residues within the enzyme's intercalation site. nih.gov This suggests that the 6-nitro group on the benzimidazole (B57391) ring is a key determinant of its topoisomerase inhibitory activity. It is plausible that this compound interacts with DNA topoisomerases I and II through a similar mechanism, where the nitro group plays a crucial role in stabilizing the drug-enzyme-DNA ternary complex, thereby preventing the re-ligation of the DNA strand.
Decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) Modulation
Although there is no direct evidence of this compound acting as a DprE1 inhibitor, the presence of a nitroaromatic moiety is a key feature of several known covalent inhibitors of this essential mycobacterial enzyme. The established mechanism for these inhibitors involves the reduction of the nitro group to a reactive nitroso derivative within the bacterial cell. This nitroso intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. This "suicide substrate" mechanism effectively blocks the biosynthesis of essential cell wall components in mycobacteria. Given that this compound is a nitroaromatic compound, it is conceivable that if it were to inhibit DprE1, it might follow a similar covalent modification mechanism.
Phosphodiesterase Inhibitor-5 (PDE5) Interactions
Specific studies detailing the interaction of this compound with phosphodiesterase-5 (PDE5) are not available in the current scientific literature. However, a study on a series of 6-nitrobenzimidazole derivatives has identified them as potential phosphodiesterase inhibitors. nih.gov Some of these derivatives exhibited potent inhibitory activity, suggesting that the 6-nitrobenzimidazole scaffold could be a promising template for the development of new phosphodiesterase inhibitors. nih.gov The structure-activity relationship of these compounds indicated that the nature and position of substituents on the benzimidazole ring significantly influence their inhibitory potency. nih.gov Further research would be necessary to determine if this compound shares this inhibitory activity and to elucidate its specific mechanism of interaction with PDE5.
Alpha-Glucosidase and Other Metabolic Enzyme Pathways
Benzimidazole derivatives have been identified as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. nih.govresearchgate.netresearchgate.net The inhibition of this enzyme can delay the digestion of carbohydrates, leading to a reduction in postprandial blood glucose levels. nih.gov While direct studies on this compound are limited, the general findings for the benzimidazole class of compounds suggest a potential for α-glucosidase inhibition. For instance, the synthesis of derivatives from 5-nitro-1H-benzo[d]imidazole-2-thiol has yielded potent α-glucosidase inhibitors. researchgate.net The inhibitory mechanism of these compounds is often competitive, where they vie with the natural substrate for binding to the active site of the enzyme. The specific interactions would depend on the substitution pattern of the benzimidazole ring, which influences the binding affinity and inhibitory potency.
| Compound Class | Enzyme Target | Potential Inhibitory Mechanism |
| 6-Nitrobenzimidazole Derivatives | Phosphodiesterase (general) | Competitive or non-competitive inhibition, dependent on specific substitutions. |
| Benzimidazole Derivatives | Alpha-Glucosidase | Competitive inhibition of the enzyme's active site. |
Phenoxazinone Synthase Mimicking Activity
There is currently no scientific literature available that describes or suggests that this compound possesses phenoxazinone synthase mimicking activity.
Nucleic Acid (DNA/RNA) Binding and Intercalation Studies
The interaction of benzimidazole derivatives with nucleic acids is a well-established area of research, with many compounds known to bind to the minor groove of DNA or intercalate between base pairs. For the closely related compound 1-Methyl-6-nitro-1H-benzimidazole, it has been suggested that the cytotoxic effects are related to its interaction with DNA. nih.gov The 6-nitro substituent is thought to play a significant role in this interaction, potentially through direct contact with DNA or by influencing the binding of the benzimidazole ring system. nih.gov It is hypothesized that the nitro group may interact with components of the DNA intercalation site or surrounding amino acid residues of enzymes that process DNA. nih.gov
Furthermore, studies on other nitroaromatic compounds, such as 5-nitroimidazoles, have shown that they can be reductively activated to form species that covalently bind to DNA. This process involves a four-electron reduction to a hydroxylamine (B1172632) intermediate, which then nucleophilically attacks the DNA. It is plausible that a similar reductive activation could occur for this compound under certain biological conditions, leading to covalent modification of nucleic acids.
| Compound | Nucleic Acid Interaction | Potential Mechanism |
| 1-Methyl-6-nitro-1H-benzimidazole | DNA | Intercalation, with the 6-nitro group potentially interacting with the intercalation site. nih.gov |
| 5-Nitroimidazoles (general) | DNA | Covalent binding after reductive activation to a hydroxylamine intermediate. |
Receptor-Ligand Binding Kinetics and Thermodynamics
The efficacy of a drug is not solely determined by its binding affinity (a thermodynamic parameter) but also by the kinetics of its interaction with the target receptor—specifically, the rates of association (k_on) and dissociation (k_off). ibmc.msk.runih.gov These kinetic parameters, which define the residence time of a drug on its target, can be as crucial as affinity in determining in vivo effectiveness. researchgate.net A longer residence time, for instance, can lead to a more sustained pharmacological effect even at low drug concentrations. nih.gov
While specific kinetic and thermodynamic data for this compound are unavailable, the study of benzimidazole derivatives, in general, highlights the importance of these parameters. The benzimidazole pharmacophore is capable of engaging in various non-covalent interactions with its biological targets, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The thermodynamics of these interactions—the changes in enthalpy (ΔH) and entropy (ΔS) upon binding—provide insight into the driving forces behind complex formation. For example, a favorable enthalpic contribution often indicates strong hydrogen bonding and van der Waals interactions, which can be a key factor in lead optimization. Computational methods, such as molecular dynamics simulations, are increasingly used to predict the binding kinetics and thermodynamics of ligand-receptor interactions, aiding in the rational design of new drugs with desired properties. nih.gov
Table 1: Key Concepts in Receptor-Ligand Interactions
| Parameter | Description | Importance in Drug Discovery |
| Affinity (K_d) | A measure of the strength of the binding interaction between a ligand and its receptor at equilibrium. | A primary indicator of a drug's potency. |
| Association Rate (k_on) | The rate at which a ligand binds to its receptor. | Influences how quickly a drug takes effect. |
| Dissociation Rate (k_off) | The rate at which a ligand unbinds from its receptor. | A key determinant of the duration of a drug's action. |
| Residence Time | The average time a ligand remains bound to its receptor (1/k_off). | A long residence time can lead to sustained efficacy. nih.gov |
| Enthalpy (ΔH) | The change in heat content of a system upon ligand binding. | Indicates the formation of non-covalent bonds. |
| Entropy (ΔS) | The change in the degree of disorder of a system upon ligand binding. | Reflects changes in conformational freedom and solvent reorganization. |
Modulation of Cellular Signaling Pathways
Benzimidazole derivatives have been shown to modulate various cellular signaling pathways, contributing to their therapeutic effects in a range of diseases, from bacterial infections to cancer.
PqsR in Pseudomonas aeruginosa infections:
Pseudomonas aeruginosa is a significant opportunistic pathogen, and its virulence is partly regulated by a quorum-sensing (QS) system involving the Pseudomonas quinolone signal (PQS). The PqsR receptor is a key transcriptional regulator in this system. nih.gov Several studies have identified benzimidazole-based compounds as potent antagonists of PqsR. nih.govacs.org For instance, a hit-to-lead optimization study led to the discovery of 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (compound 6f ) as a powerful PqsR antagonist. nih.gov This compound was found to inhibit the PqsR-controlled transcriptional reporter fusion in P. aeruginosa at submicromolar concentrations and significantly reduced the production of virulence factors like pyocyanin (B1662382) and 2-alkyl-4(1H)-quinolones (AQs). nih.govnih.gov The benzimidazole heterocycle appears to be a crucial moiety for this inhibitory activity. acs.org These inhibitors function competitively, likely by binding to the autoinducer binding site of the PqsR receptor. researchgate.net
FLT3 in cancer:
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a role in the proliferation of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene are found in approximately 30% of acute myeloid leukemia (AML) cases, leading to constitutive activation of the kinase and uncontrolled cell proliferation. nih.gov Consequently, FLT3 has become a significant therapeutic target for AML. tandfonline.com
Several benzimidazole-indazole derivatives have been developed as potent inhibitors of FLT3 and its mutants that confer drug resistance. nih.govnih.gov For example, compound 22f from one such series demonstrated potent inhibitory activity against both wild-type FLT3 and the D835Y mutant, with IC₅₀ values of 0.941 nM and 0.199 nM, respectively. nih.gov Another potent inhibitor, 8r , also showed strong activity against FLT3 and its mutants. nih.gov Molecular docking studies suggest that these benzimidazole-based inhibitors can act as type I or type II inhibitors, binding to the ATP-binding pocket of the FLT3 kinase and interfering with its function. nih.govnih.gov
Table 2: Examples of Benzimidazole Derivatives Modulating Signaling Pathways
| Compound Class | Target Pathway | Therapeutic Area | Key Findings |
| Benzimidazole-based antagonists | PqsR in P. aeruginosa | Infectious Diseases | Inhibition of virulence factor production (e.g., pyocyanin). nih.govnih.gov |
| Benzimidazole-indazole derivatives | FLT3 kinase in AML | Cancer | Potent inhibition of wild-type and mutant FLT3 kinases. nih.govnih.gov |
Interaction with Cellular Microtubules
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. They are a well-established target for anticancer drugs. nih.gov Benzimidazole compounds have long been known to exert their anthelmintic effects by binding to β-tubulin in parasites, disrupting microtubule-dependent processes. nih.gov
Several FDA-approved drugs containing a benzimidazole ring, such as nocodazole (B1683961) and albendazole (B1665689), are recognized as microtubule-destabilizing agents. nih.gov These compounds typically bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and leading to the disruption of the mitotic spindle and cell cycle arrest. researchgate.netmdpi.com Interestingly, recent research has revealed that not all benzimidazole derivatives act as microtubule destabilizers. A study identified two benzimidazole derivatives, NI-11 and NI-18 , that exhibit anticancer activity by stabilizing the microtubule network, a mechanism similar to that of paclitaxel. nih.gov This highlights the chemical versatility of the benzimidazole scaffold in generating compounds with opposing effects on microtubule dynamics.
Remarkably, some benzimidazole ligands show a higher affinity for the β-tubulin isotype found in blood cells (βVI tubulin) compared to brain tubulin, which could have implications for the hematologic side effects of anticancer agents. frontiersin.org
Redox Mechanisms and Reactive Oxygen Species Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals (•O₂⁻). nih.govdovepress.com While ROS play a role in normal cellular signaling, excessive levels lead to oxidative stress, which can damage cellular macromolecules like DNA, lipids, and proteins. nih.govnih.gov The modulation of ROS levels is a mechanism through which some therapeutic agents exert their effects.
Some benzimidazole derivatives have been shown to influence redox balance within cells. For instance, in the context of antiplasmodial activity, certain potent benzimidazole compounds were observed to induce the production of ROS in Plasmodium falciparum-infected cultures. researchgate.net This increase in oxidative stress could contribute to the parasite-killing effect of these compounds. Conversely, the benzimidazole scaffold can also be incorporated into molecules with antioxidant properties. The ability of benzimidazole derivatives to either promote or scavenge ROS depends on their specific chemical structures and the cellular context. researchgate.net The interplay between benzimidazole compounds and cellular redox state represents an important area of mechanistic investigation.
Emerging Applications and Intermediary Roles of 4 Methyl 6 Nitro 1h Benzo D Imidazole
Development of Materials with Enhanced Nonlinear Optical Properties
Materials with nonlinear optical (NLO) properties are crucial for modern technologies such as optical data storage, signal processing, and telecommunications. The efficacy of an NLO material is often linked to its molecular structure, particularly the presence of a π-conjugated system with electron donor and acceptor groups, known as a push-pull system. This configuration facilitates intramolecular charge transfer, which is fundamental to second and third-order nonlinear optical responses.
The 4-Methyl-6-nitro-1H-benzo[d]imidazole structure is an inherent push-pull system. The benzimidazole (B57391) core provides the π-conjugated bridge, while the nitro group (-NO2) at the 6-position acts as a strong electron acceptor and the methyl group (-CH3) at the 4-position serves as a weak electron donor. This arrangement enhances the molecule's hyperpolarizability, a key measure of NLO activity.
Recent research has focused on derivatives of this scaffold to optimize NLO characteristics. researchgate.net A computational study using Density Functional Theory (DFT) on related benzimidazole derivatives highlighted the significance of the 6-nitro substitution. nih.govacs.org Specifically, the compound 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole was found to exhibit the highest total first hyperpolarizability (βtot), identifying it as a notable candidate for NLO materials. nih.govacs.org Further studies have confirmed that 6-nitro-substituted benzimidazoles are generally more NLO-active than their 5-nitro counterparts. researchgate.net The NLO response can be further enhanced by functionalizing the N1 atom of the 6-nitrobenzimidazole ring with additional electron-withdrawing groups. researchgate.net
| Compound | Method | Mean Polarizability ⟨α⟩ (x 10⁻²³ esu) | Total First Hyperpolarizability βtot (x 10⁻³⁰ esu) | Reference |
|---|---|---|---|---|
| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | DFT/M06 | 5.379 | Not explicitly stated, but highest in its class | nih.gov |
| Urea (Standard Reference) | - | 4.878 | 0.3728 | nih.gov |
The table shows the calculated mean polarizability and indicates the high first hyperpolarizability of a complex 6-nitrobenzimidazole derivative compared to the standard reference material, Urea, underscoring its potential in NLO applications.
Strategic Chemical Intermediates in Multi-Step Organic Syntheses
The structural features of this compound make it a valuable precursor and intermediate in the synthesis of more complex molecules. tandfonline.com The benzimidazole core is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. tandfonline.com The nitro and methyl groups, along with the reactive sites on the imidazole (B134444) ring, provide handles for a variety of chemical modifications.
The synthesis of the 6-nitrobenzimidazole core itself often starts from precursors like 4-nitro-o-phenylenediamine (B140028), which undergoes a condensation reaction with an appropriate aldehyde or carboxylic acid. researchgate.netnih.gov Once formed, the 6-nitrobenzimidazole scaffold can be elaborated upon. For example, it serves as a key building block in the synthesis of complex, multi-ring heterocyclic systems. Research has demonstrated a synthetic pathway where a 6-nitro-1H-benzo[d]imidazole derivative is prepared and subsequently undergoes a Mannich reaction with secondary amines and formaldehyde (B43269) to yield larger, functionalized molecules with potential antimicrobial activities. researchgate.netderpharmachemica.com
Furthermore, the nitro group can be chemically reduced to an amino group, opening up another avenue for derivatization. This amino group can then be used to build new linkages, significantly expanding the range of accessible compounds. This versatility makes 6-nitrobenzimidazole derivatives, including the 4-methyl variant, important intermediates for creating libraries of compounds for drug discovery and other applications. nih.govresearchgate.netresearchgate.net
Catalytic Applications in Chemical Transformations
While the direct use of this compound as a catalyst is not extensively documented, the benzimidazole scaffold is a cornerstone in the development of ligands for catalysis. N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts are a prominent class of ligands in organometallic chemistry, known for their ability to form stable complexes with a wide range of metals and effectively catalyze reactions like cross-coupling, metathesis, and polymerization.
Although specific research into the catalytic applications of this compound is an emerging area, its structure is amenable to conversion into such catalytically active species. The nitrogen atoms in the imidazole ring can be alkylated to form benzimidazolium salts, the direct precursors to NHCs. The electronic properties of the resulting NHC ligand, and thus its catalytic activity, could be fine-tuned by the existing methyl and nitro substituents. While some studies use catalysts like zinc oxide nanoparticles (ZnO-NPs) for the synthesis of benzimidazole derivatives, the application of the benzimidazole itself as a catalyst remains a field with potential for future exploration. semanticscholar.org
Prospects in Functional Material Design
The unique combination of properties embodied in this compound positions it as a promising platform for the design of novel functional materials. Its demonstrated potential in nonlinear optics is a primary area of interest, with possibilities for incorporation into polymers or thin films for optoelectronic devices. researchgate.netnih.gov
Beyond optics, its role as a versatile synthetic intermediate allows for its integration into a wide array of materials. By choosing appropriate reaction pathways, it can be built into larger macromolecular structures, including polymers, dyes, and pharmacologically active agents. researchgate.netnih.gov The inherent stability of the benzimidazole ring system is advantageous for creating robust materials. The nitroimidazole scaffold is a known component in various therapeutic agents, suggesting that derivatives of the title compound could be explored for applications in medicinal chemistry. nih.govlongdom.org The structural diversity and proven utility of nitrobenzimidazoles in various fields highlight their importance as indispensable materials for both fundamental research and industrial applications. tandfonline.com
Q & A
Basic: What are the optimal synthetic routes for 4-Methyl-6-nitro-1H-benzo[d]imidazole derivatives?
Methodological Answer:
A solvent-free approach using nano montmorillonite clay as a catalyst (e.g., reacting o-phenylenediamine with aldehyde derivatives) is highly efficient, yielding products at room temperature with minimal purification steps . For regioselective nitration, controlled addition of nitric acid in a sulfuric acid medium at 0–5°C ensures preferential nitro-group placement at the 6-position, as demonstrated in analogous benzimidazole systems .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- 1H/13C NMR : Key for confirming substitution patterns (e.g., nitro and methyl groups). For example, nitro groups induce downfield shifts (~δ 8.5–9.0 ppm for aromatic protons), while methyl groups appear at δ 2.3–2.7 ppm .
- FT-IR : Nitro groups exhibit strong asymmetric/symmetric stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹, respectively .
- HRMS : Essential for verifying molecular weight and fragmentation patterns (e.g., m/z 218.0592 for [C₈H₇N₃O₂]+) .
Advanced: How can DFT studies be designed to predict electronic and nonlinear optical (NLO) properties?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to balance accuracy and computational cost for π-conjugated systems .
- Basis Sets : The 6-311++G(d,p) basis set captures polarization and diffuse effects critical for nitro-group electron-withdrawing behavior .
- NLO Parameters : Calculate hyperpolarizability (βtot) and dipole moments (⟨α⟩) to assess NLO potential. For example, 6-nitro-substituted derivatives show βtot values ~10× higher than non-nitro analogs .
Advanced: How to resolve contradictions between experimental and computational NMR data?
Methodological Answer:
- Solvent Effects : Simulate NMR shifts using the IEFPCM solvent model (e.g., DMSO-d6) to align with experimental conditions .
- Conformational Sampling : Perform Boltzmann-weighted averaging over low-energy conformers to account for dynamic effects .
- Validation : Compare computed vs. experimental 13C shifts (e.g., nitro-substituted carbons at δ 145–150 ppm) to identify systematic errors in DFT functionals .
Advanced: What catalytic mechanisms explain SiO₂ efficiency in benzimidazole synthesis?
Methodological Answer:
- Acid-Base Sites : SiO₂’s surface hydroxyl groups activate carbonyl intermediates via hydrogen bonding, accelerating cyclocondensation .
- Thermogravimetric Analysis (TGA) : Monitor catalyst stability; SiO₂ retains >90% activity after five cycles at 200°C .
- Kinetic Studies : Pseudo-first-order rate constants (k = 0.12 min⁻¹) confirm rapid imine formation on SiO₂ surfaces .
Advanced: How to evaluate bioactivity using in-silico toxicity and docking models?
Methodological Answer:
- ADMET Analysis : Use SwissADME or ProTox-II to predict bioavailability (e.g., Lipinski violations) and hepatotoxicity (e.g., CYP450 inhibition) .
- Molecular Docking : Target EGFR kinase (PDB: 1M17) with benzimidazole derivatives; optimize hydrogen bonds (e.g., -NH…O=C interactions) for binding affinity (ΔG ≤ -8.5 kcal/mol) .
Advanced: What role do substituents play in enhancing NLO properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro groups reduce HOMO-LUMO gaps (ΔE ~3.5 eV) and increase βtot via charge transfer .
- Steric Effects : Methyl groups at the 4-position prevent π-π stacking, preserving dipole alignment in solid-state NLO materials .
- Comparative Analysis : Derivatives with dual nitro/methyl substituents exhibit 40% higher ⟨α⟩ values than monosubstituted analogs .
Basic: What are key parameters for thermal stability analysis?
Methodological Answer:
- DSC/TGA : Measure decomposition onset temperatures (Td ≥ 250°C for nitro derivatives) and residual mass (<5% at 600°C) .
- Kinetic Stability : Calculate activation energy (Ea) via Flynn-Wall-Ozawa method; higher Ea (>150 kJ/mol) correlates with robust thermal resistance .
Advanced: How to model Fe(VI) oxidation pathways using QSAR/RFR?
Methodological Answer:
- Descriptor Selection : Use DFT-derived parameters (e.g., EHOMO, dipole moment) and experimental kapp values to train RFR models .
- Validation Metrics : Achieve R² > 0.85 and RMSE < 0.2 for oxidation rate predictions .
- Mechanistic Insights : Identify electron-deficient imidazole rings (EHOMO ≤ -6.5 eV) as primary Fe(VI) reaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
